molecular formula C7H10 B1619838 Nortricyclene CAS No. 279-19-6

Nortricyclene

Cat. No. B1619838
CAS RN: 279-19-6
M. Wt: 94.15 g/mol
InChI Key: BYBGSCXPMGPLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nortricyclene is a symmetrical molecule that is the smallest known chiral C3-symmetric polycyclic molecule . It is useful for forming liquid crystals . It is also known as one of the three carbocations formed from derivatives of norbornane .


Synthesis Analysis

Nortricyclene has been synthesized by a team led by Volodymyr Kozel and Günter Haufe of the University of Münster . They designed a synthetic approach to functionalize a bicyclic alkoxy-substituted norbornadiene, which leads to a racemic mixture of the previously unknown C3-symmetric nortricyclene-3,5,7-triol . With an enantiomeric resolution procedure, the team obtained pure enantiomers of the nortricyclene on a gram scale .


Molecular Structure Analysis

The Nortricyclene molecule contains a total of 19 bonds. There are 9 non-H bonds, 1 three-membered ring, 3 five-membered rings, and 3 six-membered rings . The molecular structure of Nortricyclene has a C1-C7-C4 angle of 96.9° and a rg(C-C) of 1.5320.003 A .


Chemical Reactions Analysis

The complex [Cp′′2Zr(CO)2] (Cp′′ = C5H3tBu2) was used to transform the nortricyclane type cage compounds E4Q3 (E = P, Q = S, Se; E = As, Q = S) resulting in unprecedented complexes [(Cp′′2Zr)2(μ,η1:1:1:1-E2Q4)] possessing bridging ligands that represent the anions of the so far unknown tetrachalcogenohypodip .


Physical And Chemical Properties Analysis

Nortricyclene is characterized by a rigid repeating structure and unique 3,5-enchainment . It is obtained through a transannular cationic polymerization of norbornadiene involving both double bonds . The new PNBD is crystalline with high glass transition and melting temperatures due to the rigid tricyclic repeating structure .

Scientific Research Applications

  • Ion Pair "Leakage" Pathways in Electrophilic Addition to Nortricyclene : A study explored the ion pair "leakage" pathways in the electrophilic addition of HCl to nortricyclene and norbornene, offering insights into unsymmetrical D-label scrambling observed in the DCl addition products (Kong et al., 2009).

  • Novel Access to 3-Aryl-2-Norbornyl Cation : Another study discovered a novel method to access a 2-norbornyl cation under mild, non-acidic conditions. This was achieved through the addition of a photochemically generated 4-dimethylaminophenyl cation to 2-norbornene, followed by deprotonation to nortricyclene (Mella et al., 2003).

  • Aqueous Oxidation of Nortricyclanol : The aqueous redox chemistry of nortricyclanol was investigated, revealing the formation of polymeric films upon oxidation in aqueous environments. A novel approach was developed to address the challenges associated with fouling films during this process (White & Buttry, 2000).

  • Catalysis in Confined Spaces : Research on the hydrogenation of norbornadiene catalyzed by a rhodium complex in a self-folding cavitand found that when the metal complex is encapsulated, it alters the steric environment, affecting product formation (Hamilton et al., 2013).

  • Kinetic Acidity of Nortricyclene : A study on the kinetic acidities of various hydrocarbons, including nortricyclene, provided insights into their chemical reactivity and potential applications in various chemical processes (Streitwieser et al., 2005).

properties

IUPAC Name

tricyclo[2.2.1.02,6]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-4-2-6-5(1)7(6)3-4/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBGSCXPMGPLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182187
Record name Tricyclo(2.2.1.02,6)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nortricyclene

CAS RN

279-19-6
Record name Tricyclo(2.2.1.02,6)heptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000279196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nortricyclene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tricyclo(2.2.1.02,6)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 279-19-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICYCLO(2.2.1.02,6)HEPTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME44RD0BVI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nortricyclene
Reactant of Route 2
Nortricyclene
Reactant of Route 3
Nortricyclene
Reactant of Route 4
Nortricyclene
Reactant of Route 5
Nortricyclene
Reactant of Route 6
Nortricyclene

Citations

For This Compound
1,580
Citations
A Winston, P Wilder Jr - Journal of the American Chemical Society, 1954 - ACS Publications
… Recently Roberts and hisco-workers10 found that the nortricyclene system was easily … The infrared absorption at 12.412.5 µ exhibited by nortricyclene systems10·11 is found at …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
DW Rogers, LS Choi, RS Girellini… - The Journal of …, 1980 - ACS Publications
… nortricyclene in the third. As mentioned in the Experimental Section, however, we were unable to separate nortricyclene … of both theheat of hydrogenation of nortricyclene and the heat of …
Number of citations: 56 0-pubs-acs-org.brum.beds.ac.uk
A Nickon, JH Hammons - Journal of the American Chemical …, 1964 - ACS Publications
This paper describes the synthesis and characterization of 1-deuterionorbornane (4), exo-deuterionorbornane (7), and ewdo-deuterionorbornane (14), and their use in a stereochemical …
Number of citations: 57 0-pubs-acs-org.brum.beds.ac.uk
RK Bohn, K Mizuno, T Fukuyama… - Bulletin of the Chemical …, 1973 - journal.csj.jp
… The solvolytic reactivity of 3-bromonortricyclene is about … nortricyclene, has recently been investigated by electron diffraction… to supply further information on the structure of nortricyclene. …
Number of citations: 15 www.journal.csj.jp
A Nickon, NH Werstiuk - Journal of the American Chemical …, 1966 - ACS Publications
Thermal decomposition of norbornan-2-one tos-ylhydrazone with an excess of alkali in diglyme and in ethylene glycol gives a hydrocarbon mixture that consists almost entirely of …
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
JD Roberts, ER Trumbull Jr, W Bennett… - Journal of the …, 1950 - ACS Publications
… nortricyclene ring system was gained by the conversion of V with chromic acid to the corre… published separately) are completely consistent with the proposed nortricyclene structure. …
Number of citations: 254 0-pubs-acs-org.brum.beds.ac.uk
HK Hall, CD Smith, JH Baldt - Journal of the American Chemical …, 1973 - ACS Publications
… Nortricyclene. The enthalpy of formation for this compound is 14.8 kcal mol-1, and differs from that of norbornene (15.5 kcalmol-1) by only 0.7 kcal mol-1. This small difference between …
Number of citations: 88 0-pubs-acs-org.brum.beds.ac.uk
ER Lippincott - Journal of the American Chemical Society, 1951 - ACS Publications
Spectroscopic datafor nortricyclene, tricyclo [2.2. 1.02-*] heptane, C; Hio, are reported. These include the Raman spectrum of the liquid with depolarizationfactors and the infrared …
Number of citations: 31 0-pubs-acs-org.brum.beds.ac.uk
CD Ver Nooy, CS Rondestvedt Jr - Journal of the American …, 1955 - ACS Publications
… The structure of XIII was established by reductive dehalogenation to the known solid nortricyclene-3-carboxylic acid (XIV) which was … They formed the corresponding nortricyclene …
Number of citations: 125 0-pubs-acs-org.brum.beds.ac.uk
WV Steele - The Journal of Chemical Thermodynamics, 1978 - Elsevier
… with a calculated enthalpy of isomerization norbornene = nortricyclene of AFI”(553 K) = … nortricyclene at 378 K in contrast to the 23 per cent norbornene and 77 per cent nortricyclene …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.